IDO1 Inhibition by Derivatives
A derivative synthesized from a 4-bromo-1H-indole-7-carboxylate core, identified as CHEMBL4557994 (BDBM50514753), demonstrated potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. The compound exhibited IC50 values ranging from 13 to 16 nM across multiple cellular assays. This activity provides a quantifiable benchmark for the biological potential of molecules derived from this scaffold [1].
| Evidence Dimension | Inhibition of IDO1 |
|---|---|
| Target Compound Data | IC50 = 13-16 nM |
| Comparator Or Baseline | No direct comparator data available in the source |
| Quantified Difference | N/A |
| Conditions | Inhibition of mouse IDO1 transfected in P815 cells (13 nM) and human IDO1 in LXF-289 (14 nM) and A375 (16 nM) cells, measured after 16-48 hrs by HPLC analysis. |
Why This Matters
This data suggests that complex molecules built from this core can achieve high potency against a therapeutically relevant target, supporting its procurement for medicinal chemistry campaigns focused on IDO1 or related pathways.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994) Activity Data. University of California San Diego. View Source
